Ethyl 2-bromo-3-cyano-4-methoxybenzoate
Description
Properties
CAS No. |
1805187-09-0 |
|---|---|
Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 2-bromo-3-cyano-4-methoxybenzoate |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(15-2)8(6-13)10(7)12/h4-5H,3H2,1-2H3 |
InChI Key |
HUUYSMYOLFVSHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)C#N)Br |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity |
|---|---|---|---|---|
| Ethyl 2-bromo-3-cyano-4-methoxybenzoate | 284.11 | 112–114 | Moderate (DMF, acetone) | Nucleophilic substitution at C2 |
| Ethyl 2-chloro-3-cyano-4-methoxybenzoate | 239.65 | 98–100 | High (ethanol, DMSO) | Faster SNAr reactions |
| Ethyl 3-cyano-4-hydroxybenzoate | 207.18 | 156–158 | High (water, methanol) | Oxidation-prone |
Table 2: Bioactivity Comparison (Based on Analogous Systems)
Research Findings and Limitations
- Reactivity: this compound’s bromine atom facilitates regioselective substitutions, as demonstrated in studies of halogenated benzoates in spice extracts . However, its cyano group may limit metabolic stability in vivo compared to hydroxyl or methoxy analogs.
- Synthetic Utility : Derivatives of this compound have been employed in synthesizing heterocyclic scaffolds, though direct biological data remain sparse compared to nitro- or hydroxy-substituted counterparts .
5. The comparisons herein are extrapolated from structurally related systems in Tables 3, 18, 20, and 23 of the cited studies . For precise data on the target compound, dedicated crystallographic (e.g., SHELXL ) or spectroscopic analyses would be required.
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